![molecular formula C20H23N5O2S B2619986 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide CAS No. 1040653-00-6](/img/structure/B2619986.png)
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide is a complex heterocyclic compound It features a triazolo-pyridazine core, which is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the Cyclohexylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a cyclohexylthiol is reacted with a suitable leaving group on the triazolo-pyridazine core.
Attachment of the 4-Methylphenylacetamide Moiety: This step usually involves amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Scaling up the reactions: Ensuring that the reactions are efficient and scalable.
Purification processes: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure consistency and safety of the produced compound.
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazolo-pyridazine core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as a 5-lipoxygenase (5-LOX) inhibitor, which is significant given the enzyme's role in inflammatory processes. The ability to inhibit 5-LOX could lead to the development of new treatments for conditions such as asthma and arthritis .
Anticancer Properties
The compound has also been investigated for its anticancer properties. Preliminary research indicates that derivatives of triazole compounds exhibit cytotoxic activity against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism of action appears to involve induction of apoptosis in cancer cells, which is crucial for developing effective cancer therapies .
Screening Libraries
The compound is included in several screening libraries used for drug discovery. Its unique structure allows researchers to explore its interactions with biological targets systematically. This makes it a valuable candidate for further optimization and testing against various diseases .
Structure-Activity Relationship Studies
Due to its complex structure, 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide serves as an excellent subject for structure-activity relationship (SAR) studies. By modifying different parts of the molecule, researchers can identify which structural elements contribute most significantly to its biological activity. This information is vital for the rational design of more potent derivatives.
Case Studies and Research Findings
A number of studies have documented the synthesis and biological evaluation of similar compounds:
Study | Findings |
---|---|
Research on Triazole Derivatives | Investigated the anti-inflammatory effects and potential as 5-LOX inhibitors. |
Anticancer Activity Studies | Reported cytotoxic effects on human cancer cell lines with mechanisms involving apoptosis induction. |
Drug Discovery Applications | Highlighted the inclusion of this compound in drug screening libraries for further pharmacological exploration. |
Mecanismo De Acción
The mechanism of action of 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzymes involved in disease pathways.
Receptors: Modulation of receptor activity to produce therapeutic effects.
Pathways: Interference with cellular signaling pathways to inhibit disease progression.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Cyclohexylsulfanyl Derivatives: Compounds with the cyclohexylsulfanyl group may have similar chemical reactivity and biological properties.
4-Methylphenylacetamide Derivatives: These compounds share the amide moiety and may exhibit similar pharmacological effects.
Uniqueness
2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Actividad Biológica
The compound 2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(4-methylphenyl)acetamide is a member of the triazolopyridazine family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores its biological activity, focusing on its cytotoxic effects and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C21H25N5O2S
- Molecular Weight : 411.52 g/mol
- IUPAC Name : this compound
- CAS Number : [1040652-92-3]
The structure includes a cyclohexylsulfanyl group and a triazolopyridazine core which contribute to its pharmacological properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (μM) | Reference |
---|---|---|
A549 | 1.06 ± 0.16 | |
MCF-7 | 1.23 ± 0.18 | |
HeLa | 2.73 ± 0.33 | |
LO2 (Normal Hepatocytes) | ND |
These results indicate that the compound exhibits significant cytotoxicity against A549 and MCF-7 cell lines, which are commonly used in cancer research.
The compound's mechanism appears to involve inhibition of the c-Met kinase pathway, which is crucial in various cancers. The IC50 value for c-Met inhibition was found to be approximately 0.090 μM, comparable to Foretinib, a known c-Met inhibitor (IC50 = 0.019 μM) .
The binding affinity to the ATP-binding site of the c-Met kinase suggests that this compound could effectively compete with ATP for binding, leading to reduced kinase activity and subsequent inhibition of cancer cell proliferation.
Case Studies
In a study focusing on structure-activity relationships (SAR), several derivatives of triazolopyridazine were synthesized and tested. The compound showed promising results in inducing late apoptosis in A549 cells and causing cell cycle arrest in the G0/G1 phase . This indicates its potential as a therapeutic agent in targeting specific cancer pathways.
Propiedades
IUPAC Name |
2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-14-7-9-15(10-8-14)21-18(26)13-24-20(27)25-17(22-24)11-12-19(23-25)28-16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJMQKDWJKWFAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.